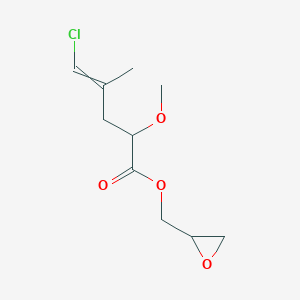
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is a complex organic compound that features an oxirane ring, a chloro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the chloro and methoxy groups. One common method involves the epoxidation of an alkene precursor, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chloro and methoxy groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpentanoate: Similar structure but lacks the double bond.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylhex-4-enoate: Similar structure with an additional carbon in the chain.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylbut-4-enoate: Similar structure with one less carbon in the chain.
Uniqueness
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is unique due to its specific combination of functional groups and the presence of the oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
88683-70-9 |
|---|---|
Fórmula molecular |
C10H15ClO4 |
Peso molecular |
234.67 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 5-chloro-2-methoxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H15ClO4/c1-7(4-11)3-9(13-2)10(12)15-6-8-5-14-8/h4,8-9H,3,5-6H2,1-2H3 |
Clave InChI |
ARWLYNTUDLJTFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCl)CC(C(=O)OCC1CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)

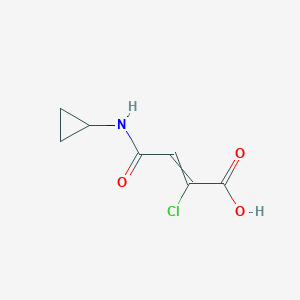
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
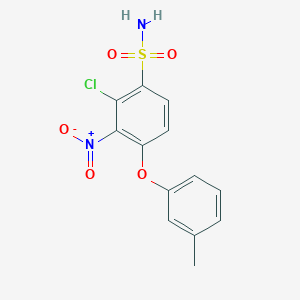
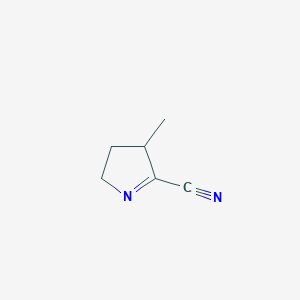
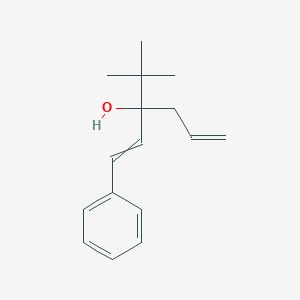

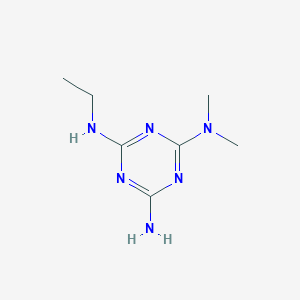
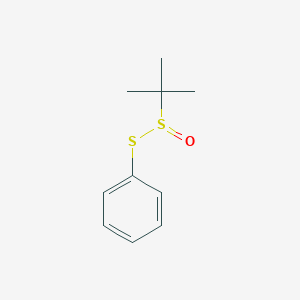

![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


